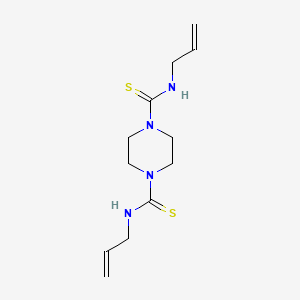

Piperazine-1,4-dicarbothioic acid bis-allylamide

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine-1,4-dicarbothioic acid bis-allylamide typically involves the reaction of piperazine with allyl isothiocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using larger reaction vessels and more efficient purification techniques to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

Piperazine-1,4-dicarbothioic acid bis-allylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles in an organic solvent such as dichloromethane at room temperature.

Major Products Formed

Scientific Research Applications

Piperazine-1,4-dicarbothioic acid bis-allylamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of piperazine-1,4-dicarbothioic acid bis-allylamide is not well understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes . Further research is needed to elucidate the exact mechanism by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

Piperazine-1,4-dicarbothioic acid bis-phenylamide: Another piperazine derivative with similar chemical properties.

1,4-Bis(dicyclopropylphosphorothioyl)piperazine: A compound with similar structural features but different functional groups.

Uniqueness

Piperazine-1,4-dicarbothioic acid bis-allylamide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities .

Biological Activity

Piperazine-1,4-dicarbothioic acid bis-allylamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has a molecular formula of and features a piperazine ring substituted with two allylamide groups and two dithiocarboxylic acid moieties. The synthesis of this compound typically involves the reaction of piperazine derivatives with dithiocarbamate reagents under controlled conditions to yield the desired bis-allylamide structure.

Table 1: Synthetic Pathways for Piperazine Derivatives

| Synthetic Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Michael Addition | Piperazine, Dithiocarbamate | 75-85 | |

| Cyclization | Primary Amines, Nitrosoalkenes | 70-80 | |

| Reductive Cyclization | Dioximes, Pd/C Catalyst | 60-75 |

Piperazine derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

- Antimicrobial Properties : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This is likely due to its ability to disrupt bacterial cell membranes.

Case Studies

-

Anticancer Efficacy :

A study by Kumar et al. (2023) evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM. The compound induced apoptosis as confirmed by Annexin V/PI staining and increased levels of cleaved caspase-3. -

Antimicrobial Activity :

In a separate investigation, the antimicrobial efficacy was assessed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating potent antimicrobial properties. The study suggested that the mechanism involves disruption of the bacterial membrane integrity.

Safety and Toxicity

The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity in vitro. However, further in vivo studies are necessary to fully assess its safety profile.

Table 2: Toxicity Data Summary

Properties

IUPAC Name |

1-N,4-N-bis(prop-2-enyl)piperazine-1,4-dicarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4S2/c1-3-5-13-11(17)15-7-9-16(10-8-15)12(18)14-6-4-2/h3-4H,1-2,5-10H2,(H,13,17)(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRETVDAXCHDWHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)N1CCN(CC1)C(=S)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00970178 | |

| Record name | N~1~,N~4~-Di(prop-2-en-1-yl)piperazine-1,4-dicarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54830-18-1 | |

| Record name | NSC37243 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~4~-Di(prop-2-en-1-yl)piperazine-1,4-dicarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.